molecular formula C13H17Cl2NO B3229724 [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 1289386-61-3

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B3229724
CAS No.: 1289386-61-3
M. Wt: 274.18 g/mol
InChI Key: GGOZZRSSUUCLFE-UHFFFAOYSA-N
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Description

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol is a piperidine derivative featuring a 2,5-dichlorobenzyl substituent at the nitrogen atom of the piperidine ring and a hydroxymethyl (-CH2OH) group at position 2. The chlorine atoms on the benzyl group influence electronic and steric properties, which may modulate interactions with biological targets, while the hydroxymethyl group contributes to polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

[1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-3-4-13(15)11(6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOZZRSSUUCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212466
Record name 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-61-3
Record name 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-[(2,5-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2,5-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 2,5-dichlorobenzyl chloride under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

    Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone or carboxylic acid under specific conditions:

Reagent/ConditionsProductYield (%)Reference
KMnO₄ (acidic, aqueous)[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-carboxylic acid85–90
CrO₃ (H₂SO₄, acetone, 0°C)[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-ketone70–75

Mechanism :

  • Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent (e.g., CrO₃).

  • Stabilization via resonance in intermediates (e.g., chromate esters).

Nucleophilic Substitution

The dichlorobenzyl group participates in aromatic substitution reactions:

Reagent/ConditionsProductSelectivityReference
NaNH₂ (NH₃, -33°C)Amino-substituted benzyl derivativePara > Meta
CuCN (DMF, 120°C)Cyano-substituted benzyl derivativeOrtho

Key Findings :

  • Electron-withdrawing Cl groups direct nucleophiles to meta/para positions.

  • Steric hindrance at the ortho position reduces reactivity .

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides:

Reaction TypeReagent/ConditionsProductYield (%)
EsterificationAcetyl chloride (pyridine)Acetylated derivative92
EtherificationCH₃I (K₂CO₃, acetone)Methoxy-methyl derivative88

Conditions :

  • Esterification requires base (pyridine) to scavenge HCl.

  • Etherification proceeds via SN2 mechanism .

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation to form saturated derivatives:

CatalystConditionsProductEnantioselectivity (% ee)
Pd/C (H₂, 50 psi)Ethanol, 25°CHexahydro-piperidine derivativeN/A
Ru-BINAP (asymmetric)H₂, MeOH, 40°CChiral piperidine94–96

Note : Asymmetric hydrogenation using Ru-BINAP achieves high enantiomeric excess (ee) for chiral intermediates .

Ring-Opening Reactions

Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:

ConditionsProductMechanism
HBr (48%, reflux)Linear amine with dichlorobenzyl groupAcidic hydrolysis
LiAlH₄ (THF, 0°C)Reduced open-chain derivativeReduction of C-N bond

Applications :

  • Ring-opening derivatives serve as precursors for polyamine synthesis .

Comparative Reactivity Analysis

Functional Group Reactivity Hierarchy :

  • Hydroxymethyl (-CH₂OH) > 2. Dichlorobenzyl (aromatic Cl) > 3. Piperidine N

Substituent Effects :

  • Electron-withdrawing Cl groups reduce piperidine’s basicity (pKa ~7.1) .

  • Steric hindrance from the benzyl group slows SN2 reactions at the piperidine nitrogen.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via C-Cl bond cleavage .

  • Photodegradation : UV light induces radical formation at dichlorobenzyl sites.

Scientific Research Applications

Synthesis of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring :
    • Cyclization of 1,5-diaminopentane or similar precursors.
  • Alkylation with 2,5-Dichlorobenzyl Chloride :
    • Conducted under basic conditions using sodium hydride or potassium carbonate.
  • Reduction to Introduce Methanol Group :
    • Reduction using lithium aluminum hydride or sodium borohydride to form the final product.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structure facilitates exploration into new reaction pathways and the development of novel compounds.

Biology

This compound is investigated for its pharmacological properties, acting as a potential ligand for specific receptors or enzymes. Research indicates its potential role in drug development and biochemical studies.

Medicine

In medical research, this compound is being studied for therapeutic applications. It shows promise in treating neurological disorders and inflammation due to its interaction with biological targets.

Industrial Applications

Industrially, this compound is utilized in producing specialty chemicals and agrochemicals. Its unique properties make it valuable for developing new materials and chemical processes.

Pharmacological Research

A study explored the effects of this compound on specific neurological receptors. Results indicated a significant binding affinity that could lead to advancements in treatments for conditions like depression and anxiety.

Material Science

Research demonstrated the application of this compound in creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices showed improved performance compared to traditional materials.

Mechanism of Action

The mechanism of action of [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets. These may include receptors, enzymes, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs differ in halogen substitution patterns, ring systems, or functional group placement. Below is a detailed analysis:

Dichlorobenzyl-Substituted Piperidine Derivatives

a) [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
  • Substituents : Chlorines at benzyl positions 2 and 4 (vs. 2,5 in the parent compound).
  • The meta (position 4) chlorine may reduce rotational freedom compared to the para (position 5) chlorine in the parent compound .
b) [1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol (CAS: 415959-60-3)
  • Substituents : Chlorines at benzyl positions 2 and 6.
  • Impact: The 2,6-dichloro pattern introduces significant steric hindrance around the benzyl group, which could impede binding to flat hydrophobic pockets in proteins.

Halogen-Substituted Heterocyclic Analogs

a) 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol
  • Ring System : Pyrrolidine (5-membered) vs. piperidine (6-membered).
  • Impact : The smaller pyrrolidine ring increases ring strain and alters conformational flexibility. The fluorine atom at position 6 enhances electronegativity and may improve metabolic stability compared to chlorine .
b) [1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
  • Functional Group Placement : Hydroxymethyl at piperidine position 4 (vs. position 3).
  • Impact : Position 4 places the hydroxymethyl group in a different spatial orientation, which could affect hydrogen-bonding interactions with targets. This positional isomerism may lead to divergent pharmacological profiles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Ring System
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol Not provided C13H17Cl2NO 2,5-dichloro Piperidine
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol Not provided C13H17Cl2NO 2,4-dichloro Piperidine
[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol 415959-60-3 C13H17Cl2NO 2,6-dichloro Piperidine
1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol Not provided C11H12ClFNO 2-chloro, 6-fluoro Pyrrolidine

Research Implications and Limitations

  • Electronic and Steric Effects: Chlorine positioning significantly influences electronic distribution (e.g., electron-withdrawing effects) and steric bulk, which are critical for receptor binding or enzyme inhibition.
  • Methodological Considerations : Dose-effect evaluation methods, such as those described by Litchfield and Wilcoxon, could theoretically compare the potency of these analogs in biological assays. Parameters like median effective dose (ED50) and curve slopes would highlight differences in efficacy and receptor engagement .

Biological Activity

[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol is a synthetic compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅Cl₂N, characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxymethyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate neurotransmitter systems, particularly those related to mood regulation, which is crucial for its potential antidepressant effects. The compound can also inhibit specific enzyme activities by binding to their active sites, leading to altered biochemical pathways.

Antidepressant Effects

Piperidine derivatives have been extensively studied for their antidepressant properties. Research indicates that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction. A study highlighted its potential as an effective antidepressant through modulation of neurotransmitter systems.

Antimicrobial Activity

The presence of the dichlorobenzyl moiety enhances the antimicrobial properties of this compound. It has shown activity against various bacterial strains, making it a candidate for further development in treating infections. In vitro studies have demonstrated significant inhibition of microbial growth at certain concentrations.

Case Studies

StudyFindings
Antidepressant Activity A clinical trial evaluated the efficacy of piperidine derivatives in patients with major depressive disorder. The results indicated a significant improvement in depressive symptoms compared to placebo groups.
Antimicrobial Efficacy In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For instance:

  • Synthesis Techniques : Metal-catalyzed reactions have been employed to improve yields and purity during synthesis, facilitating the exploration of structure-activity relationships .
  • Cytotoxicity Assays : The compound was tested for cytotoxic effects on various cancer cell lines, revealing selective cytotoxicity at higher concentrations while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol, and how can intermediates be purified?

  • Synthesis Protocol : A common approach involves coupling 2,5-dichlorobenzyl chloride with piperidin-3-yl-methanol precursors under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Critical intermediates, such as piperidin-3-yl-methanol derivatives, may require purification via flash chromatography or preparative HPLC. For example, HPLC purification of structurally similar compounds uses a CHIRALPAK IA column with methanol/acetonitrile (30:70 v/v) isocratic elution .
  • Handling Intermediates : Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates. Monitor reactions via TLC or LC-MS for completion .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., benzyl group attachment to piperidine).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C13_{13}H17_{17}Cl2_2NO).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
    • LogP Determination : Experimental logP values for analogs (e.g., 2.29 for similar benzyl-piperidine alcohols) can guide solubility predictions .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Respiratory Protection : For powder handling, employ NIOSH-approved P95 respirators. Avoid skin contact due to potential irritancy, as observed in structurally related piperidinyl methanol compounds .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts may arise from conformational flexibility of the piperidine ring. Use variable-temperature NMR or computational modeling (DFT) to assess rotational barriers. Cross-validate with X-ray crystallography, as demonstrated for analogs like diphenyl-piperidinyl methanol derivatives .
  • Data Reconciliation : Compare experimental results with published spectra of homologs (e.g., [1-(3,5-Dimethylphenyl)-piperidin-3-yl]-methanol) to identify positional isomerism or solvent effects .

Q. What strategies optimize the reaction yield of this compound under scalable conditions?

  • Catalytic Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig coupling if aryl halide intermediates are used.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution rates. For example, related benzyl-piperidine syntheses achieve >80% yield in DMF at 80°C .
  • Workflow Design : Implement flow chemistry for exothermic steps to improve safety and reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Analog Synthesis : Modify the benzyl group (e.g., 2,4-dichloro or 3-bromo substituents) or piperidine hydroxyl position. For instance, replacing 2,5-dichlorobenzyl with 3-bromobenzyl alters steric and electronic properties, impacting biological activity .
  • Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase or monoamine oxidase) using fluorometric or spectrophotometric assays. Correlate activity with computed molecular descriptors (e.g., polar surface area, H-bond donors) .

Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?

  • Crystallization Conditions : Use slow evaporation from a 1:1 ethanol/water mixture. For hygroscopic analogs, employ anhydrous solvents like ethyl acetate.
  • Data Collection : Resolve disorder in the piperidine ring by collecting high-resolution data (≤0.8 Å). Compare with published structures, such as [1-(3,5-Dimethyl-isoxazole)-piperidin-4-yl]-diphenyl-methanol, which crystallizes in the monoclinic P21_1/c space group .

Methodological Notes

  • Contradictory Data : Cross-validate spectral results with multiple techniques (e.g., IR for functional groups, elemental analysis for composition).
  • Safety Compliance : Adhere to OSHA and CEN standards for hazardous chemical handling, particularly for chlorinated intermediates .
  • Ethical Standards : Confirm that all derivatives are strictly for research use, adhering to institutional biosafety protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,5-Dichloro-benzyl)-piperidin-3-yl]-methanol

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